1,1'-[6-(4-tert-butylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-6-(4-TERT-BUTYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 1-[7-ACETYL-6-(4-TERT-BUTYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate acetylphenoxy derivatives in the presence of a catalytic amount of piperidine in refluxing ethanol . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[7-ACETYL-6-(4-TERT-BUTYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits enzyme inhibitory activities, making it useful in studying enzyme functions and interactions.
Medicine: Shows potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with similar properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Exhibits similar enzyme inhibitory activities.
1-[7-ACETYL-6-(4-TERT-BUTYLPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE stands out due to its unique combination of substituents, which enhances its pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H24N4O2S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-tert-butylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C20H24N4O2S/c1-7-16-21-22-19-24(16)23(13(3)26)17(18(27-19)12(2)25)14-8-10-15(11-9-14)20(4,5)6/h8-11H,7H2,1-6H3 |
InChI Key |
FBZLQMAYHTZPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
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